molecular formula C13H13FN2 B2649675 1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 897615-91-7

1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2649675
CAS No.: 897615-91-7
M. Wt: 216.259
InChI Key: RCGRCTXPSVQZEH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a fluorinated tetrahydropyrrolopyrazine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate or core scaffold for the development of novel therapeutic agents. The tetrahydropyrrolo[1,2-a]pyrazine core is a privileged structure in pharmaceutical research, with documented applications in the design of compounds for challenging targets . For instance, closely related pyrrolo[1,2-a]pyrazine and pyrido[1,2-a]pyrazine derivatives are being investigated for the treatment of neurodegenerative and neurological disorders, acting as modulators of pathogenic proteins . Furthermore, other analogs within this structural class have demonstrated potent activity as kinase inhibitors (e.g., RSK inhibitors) for oncology research, highlighting the potential of this scaffold in designing targeted anticancer therapies . The incorporation of the fluorophenyl group is a common strategy in lead optimization, as it can influence a molecule's pharmacokinetics, metabolic stability, and binding affinity through electronic effects and halogen bonding . Researchers can utilize this compound to explore new chemical space in programs aimed at central nervous system (CNS) diseases, oncology, and other therapeutic areas. Its structure is amenable to further functionalization, enabling comprehensive structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-11-5-2-1-4-10(11)13-12-6-3-8-16(12)9-7-15-13/h1-6,8,13,15H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGRCTXPSVQZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound with potential therapeutic applications. Its structure allows for diverse biological interactions, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H13FN2
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 897615-91-7
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antiviral Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antiviral properties. For instance:

  • T-1106 , a related pyrazine derivative, demonstrated effective antiviral activity against yellow fever virus (YFV) with a minimal effective dose of 32 mg/kg/day. This suggests that similar compounds could potentially exhibit comparable effects against viral pathogens .

Cytotoxic Effects

Research on related compounds has shown varying degrees of cytotoxicity:

  • In one study involving pyridazinone derivatives, certain compounds exhibited cytotoxic effects on cancer cell lines. The IC50 values indicated that some derivatives were more effective than others in inhibiting cell growth . While specific data for this compound is not available, its structural similarities suggest potential cytotoxic properties.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential targets for drug development in Alzheimer's therapy .

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by their structural components:

  • Fluorophenyl Group : The presence of the fluorophenyl moiety may enhance lipophilicity and improve binding to biological targets.
  • Tetrahydropyrrolo Structure : The tetrahydropyrrolo framework contributes to the compound's ability to interact with various enzymes and receptors.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

StudyCompoundBiological ActivityFindings
T-1106AntiviralEffective against YFV with favorable safety profile
Pyridazinone derivativesCytotoxicityVariable IC50 values indicating selective toxicity
Tetrahydropyrrolo derivativesCholinesterase inhibitionPotential for Alzheimer's treatment

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H13FN2
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 897615-91-7
  • IUPAC Name : 1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

The compound features a tetrahydropyrrolo-pyrazine core with a fluorophenyl substituent, which contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Certain derivatives have shown promising inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated that these compounds can inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
  • Cell Proliferation : Compounds demonstrating this scaffold have been effective in inhibiting the proliferation of various human tumor cell lines such as HeLa and HCT116 .

Neuropharmacological Effects

Research indicates potential applications in neuropharmacology:

  • Sedative and Anxiolytic Properties : Some derivatives have been explored for their sedative effects in animal models. The modulation of neurotransmitter systems suggests a role in anxiety disorders .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that certain analogs possess activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

Case Study 1: Anticancer Compound Development

A study focused on the synthesis of a series of tetrahydropyrrolo-pyrazines led to the identification of a lead compound with significant activity against breast cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the fluorophenyl position enhanced potency against CDK inhibitors.

Case Study 2: Neuropharmacological Evaluation

In a behavioral study assessing anxiety-like behaviors in rodents treated with tetrahydropyrrolo-pyrazines, results indicated a dose-dependent reduction in anxiety levels compared to control groups. This suggests potential for therapeutic use in treating anxiety disorders.

Comparison with Similar Compounds

Substituted 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines

Compound Substituent/Modification Synthesis Method Key Biological Activity Reference
1-(2-Fluorophenyl) 2-Fluorophenyl at position 1 Iridium-catalyzed hydrogenation (95% ee) Aldose reductase inhibition (IC₅₀: 33 nM for HDAC6 analog)
AS-3201 Spirosuccinimide-fused derivative Multi-step synthesis Potent aldose reductase inhibitor (IC₅₀: <10 nM)
1-(3,4-Dimethoxyphenyl) 3,4-Dimethoxyphenyl at position 1 Not specified Not reported
1-(1H-Tetrazol-5-yl) Tetrazole at position 1 Ugi-azide 4-component reaction Unknown (moderate to high yields)

Key Insights :

  • Fluorine substitution (as in 2-fluorophenyl) enhances metabolic stability and enzyme binding compared to non-halogenated analogs .
  • Spiro-fused derivatives (e.g., AS-3201) show superior aldose reductase inhibition due to rigidified geometry .

Fused-Ring Analogs

Compound Structural Feature Synthesis Method Key Properties Reference
Benzoimidazole hybrids Fused benzoimidazole-pyrrolopyrazine Acid-catalyzed cyclodehydration Deep blue fluorescence, bioimaging potential
Spirooxindolopyrans Spiro-fused oxindole-pyran Base-catalyzed domino reaction Anticancer activity (moderate yields)

Key Insights :

  • Fused aromatic systems (e.g., benzoimidazole hybrids) exhibit unique photophysical properties, enabling applications in bioimaging .
  • Spiro architectures improve selectivity in enzyme inhibition by restricting conformational flexibility .

Imidazo[1,2-a]pyrazines

Compound Substituent at Position 2 Synthesis Method Biological Activity Reference
Phenyl-substituted Phenyl Multi-step synthesis (84–96% yield) Anticancer (binding to Cys106)
Thiophen-3-yl Thiophene Similar to phenyl series (85–90% yield) Antiviral activity
Pyridin-4-yl Pyridine High-yield synthesis (88–97% yield) Enhanced kinase inhibition

Key Insights :

  • Heteroaromatic substituents (e.g., pyridine, thiophene) modulate binding interactions in kinase domains (e.g., hydrogen bonding with Cys106) .
  • Electron-deficient alkynes in synthesis enable regioselective functionalization .

Q & A

Basic: What synthetic strategies are commonly employed to construct the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold?

The scaffold is typically synthesized via domino reactions or multicomponent processes. For example, a pseudo-three-component reaction between 2-imidazolines and electron-deficient terminal alkynes (e.g., methyl propiolate) enables the formation of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines in yields of 45–90%. This involves a Michael addition, [3,3]-sigmatropic rearrangement, and transannular cyclization . Acid-catalyzed cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines also provides access to hybrid structures (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazines) through double cyclization .

Advanced: How can enantioselective synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines be achieved?

Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts is a key method. Zhou et al. (2014) demonstrated enantiomeric excess (ee) values up to 95% using chiral Ir catalysts, while later studies achieved 96% ee for derivatives with 3-substituents . The choice of catalyst and reaction optimization (e.g., solvent, temperature) critically impacts stereoselectivity. For instance, initial attempts with suboptimal catalysts yielded <50% ee .

Advanced: What structural modifications enhance the biological activity of this scaffold?

  • Fluorophenyl substitution : The 2-fluorophenyl group in AS-3201 (an aldose reductase inhibitor) improves binding affinity and selectivity. Its (R)-enantiomer exhibits an IC50 of 15 nM against aldose reductase, 10-fold more potent than the (S)-enantiomer .
  • Fused rings : Hybrid structures (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazines) show enhanced fluorescence and bioimaging potential due to extended π-conjugation .
  • Hydrophobic capping groups : In HDAC6 inhibitors, tetrahydropyrrolo[1,2-a]pyrazine derivatives with bulky substituents (e.g., tert-butyl) improve selectivity (>100-fold vs. HDAC8) by occupying the enzyme’s hydrophobic channel .

Advanced: How does this scaffold interact with biological targets like HDAC6 or InhA?

  • HDAC6 inhibition : Derivatives with fused rings (e.g., 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine) bind to the catalytic Zn²⁺ ion and interact with surface residues via hydrophobic capping groups, achieving IC50 values as low as 33 nM .
  • InhA inhibition : Rigidified analogues (e.g., N-cycloalkylamide derivatives) disrupt the fatty acid biosynthesis pathway in Mycobacterium tuberculosis by competitively binding to the InhA active site, bypassing KatG activation required for isoniazid resistance .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Used to confirm regiochemistry and stereochemistry (e.g., ¹H/¹³C NMR for pyrrolo[1,2-a]pyrazine derivatives in CDCl3) .
  • X-ray crystallography : Determined the absolute configuration of AS-3201’s (R)-enantiomer, resolving ambiguities in stereochemical assignments .
  • HRMS : Validates molecular formulas (e.g., C10H15N2O2 for methyl 3-methyl-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate) .

Advanced: How do optical properties of hybrid derivatives impact their research applications?

Benzoimidazole-pyrrolo[1,2-a]pyrazines exhibit deep blue emission (λem ~450 nm) in aggregated/solid states, with fluorescence intensity increasing 5-fold upon benzene ring fusion. These properties, combined with low phototoxicity and cell permeability, make them viable for live-cell imaging .

Advanced: How can researchers resolve contradictions in enantioselectivity data across catalytic systems?

Discrepancies in ee values (e.g., 78–96% in Ir-catalyzed hydrogenation) arise from:

  • Catalyst design : Bulky phosphine ligands (e.g., Segphos) improve stereocontrol .
  • Substrate electronics : Electron-withdrawing groups on the pyrazinium salt enhance reactivity and selectivity .
  • Reaction conditions : Lower temperatures (e.g., 0°C) reduce side reactions, improving ee .

Basic: What in vivo models validate the therapeutic potential of this scaffold?

  • Diabetic neuropathy : AS-3201 reduces sciatic nerve sorbitol accumulation in streptozotocin-induced diabetic rats (ED50 = 0.18 mg/kg/day) .
  • Anti-TB activity : InhA inhibitors are tested in Mycobacterium smegmatis models to assess minimum inhibitory concentrations (MIC) .

Advanced: What computational tools aid in SAR studies of HDAC6 inhibitors?

Homology modeling and molecular docking (e.g., using AutoDock Vina) predict interactions between tetrahydropyrrolo[1,2-a]pyrazine derivatives and HDAC6’s active site. Key parameters include binding energy (<-9 kcal/mol) and hydrophobic contact distances (<4 Å) .

Advanced: How do reaction mechanisms differ between domino and multicomponent syntheses?

  • Domino reactions : Proceed via sequential steps (e.g., Michael addition → sigmatropic rearrangement → cyclization) without isolating intermediates .
  • Multicomponent reactions (MCRs) : Ugi-azide reactions enable one-pot assembly of tetrazole-piperazine hybrids, offering modular diversity but requiring precise stoichiometric control .

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